5-(8-Chloro-4-oxo-4H-quinolin-1-ylmethyl)-furan-2-carboxylic acid methyl ester
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Overview
Description
5-(8-Chloro-4-oxo-4H-quinolin-1-ylmethyl)-furan-2-carboxylic acid methyl ester is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(8-Chloro-4-oxo-4H-quinolin-1-ylmethyl)-furan-2-carboxylic acid methyl ester typically involves multi-step organic reactions. The starting materials often include 8-chloroquinoline and furan-2-carboxylic acid. The synthetic route may involve:
Formation of the quinoline core: This can be achieved through cyclization reactions.
Introduction of the furan ring: This step may involve coupling reactions using reagents like palladium catalysts.
Esterification: The final step involves the esterification of the carboxylic acid group using methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring.
Reduction: Reduction reactions can target the carbonyl group in the quinoline ring.
Substitution: The chloro group in the quinoline ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce hydroquinolines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, quinoline derivatives are known for their antimicrobial and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicine, the compound could be explored for its potential as a therapeutic agent. Its structure suggests it might interact with biological targets such as enzymes or receptors.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(8-Chloro-4-oxo-4H-quinolin-1-ylmethyl)-furan-2-carboxylic acid methyl ester would depend on its specific application. In a biological context, it might interact with molecular targets such as DNA, proteins, or enzymes. The chloro and carbonyl groups in the quinoline ring could facilitate binding to these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
8-Chloroquinoline: Shares the quinoline core but lacks the furan and ester groups.
Furan-2-carboxylic acid: Contains the furan ring but lacks the quinoline moiety.
Quinoline-4-carboxylic acid: Similar quinoline structure but different functional groups.
Uniqueness
The uniqueness of 5-(8-Chloro-4-oxo-4H-quinolin-1-ylmethyl)-furan-2-carboxylic acid methyl ester lies in its combined quinoline and furan structures, which may confer unique biological and chemical properties not found in simpler analogs.
Properties
IUPAC Name |
methyl 5-[(8-chloro-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4/c1-21-16(20)14-6-5-10(22-14)9-18-8-7-13(19)11-3-2-4-12(17)15(11)18/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKAYVUREZSOOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C=CC(=O)C3=C2C(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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